molecular formula C10H4Br2O5 B13045348 6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid

6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B13045348
M. Wt: 363.94 g/mol
InChI Key: YXOLQFZJHGWHLM-UHFFFAOYSA-N
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Description

6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is a brominated derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of two bromine atoms at positions 6 and 8, a hydroxyl group at position 7, and a carboxylic acid group at position 3 on the chromene ring. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the bromination of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the carboxylic acid group can be reduced to an alcohol.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: 6,8-Dibromo-7-oxo-2-oxo-2H-chromene-3-carboxylic acid.

    Reduction Products: 6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-methanol.

    Esterification Products: 6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylate esters.

Scientific Research Applications

6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The bromine atoms and hydroxyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Difluoro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
  • 6,8-Dichloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
  • 6,8-Diiodo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid

Uniqueness

6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of bromine atoms, which confer distinct chemical and biological properties. Bromine atoms are larger and more polarizable than other halogens, which can enhance the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H4Br2O5

Molecular Weight

363.94 g/mol

IUPAC Name

6,8-dibromo-7-hydroxy-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C10H4Br2O5/c11-5-2-3-1-4(9(14)15)10(16)17-8(3)6(12)7(5)13/h1-2,13H,(H,14,15)

InChI Key

YXOLQFZJHGWHLM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C(=C1Br)O)Br)C(=O)O

Origin of Product

United States

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